molecular formula C25H34N4O4 B13124378 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B13124378
M. Wt: 454.6 g/mol
InChI Key: KAQJPBMSJAOKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a sophisticated chemical building block designed for research applications. This compound features a complex molecular architecture based on a 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine core, which is a privileged scaffold in medicinal chemistry. Its structure is protected by tert-butyl and ethyl carbamate groups at the 5- and 3-positions, respectively, and is further functionalized with a 1-benzylpyrrolidin-3-yl substituent. This specific arrangement makes it a valuable intermediate in the synthesis of novel compounds for pharmaceutical research. While analytical data for this specific molecule is limited, its core structure is related to classes of molecules that have shown promise in scientific research. Notably, similar dihydro-pyrazolo-pyridine derivatives are investigated in early-stage discovery research for their potential as inhibitors of specific protein kinases . Aberrant activity of kinases such as c-Abl has been implicated in neurodegenerative pathways, suggesting that research tools based on this scaffold could contribute to the development of potential therapies for conditions like Parkinson's disease . This product is provided for research purposes as part of unique chemical collections and is intended for use by qualified laboratory researchers only. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H34N4O4

Molecular Weight

454.6 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H34N4O4/c1-5-32-23(30)22-20-17-28(24(31)33-25(2,3)4)14-12-21(20)26-29(22)19-11-13-27(16-19)15-18-9-7-6-8-10-18/h6-10,19H,5,11-17H2,1-4H3

InChI Key

KAQJPBMSJAOKST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(C3)CC4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Construction of the Pyrazolo[4,3-c]pyridine Core

  • The pyrazolo[4,3-c]pyridine ring system is often synthesized via condensation reactions involving hydrazine derivatives and β-ketoesters or related precursors.
  • Literature reports (e.g., from ACS Journal of Medicinal Chemistry) describe a one-pot mixed-Claisen condensation to form intermediates akin to compound 66 , which serve as precursors to pyrazolo[4,3-c]pyridines.
  • This step typically involves the reaction of β-ketoesters with hydrazine hydrate under controlled conditions (e.g., ethanol solvent, room temperature, 12 hours) to afford the bicyclic core with ester functionalities intact.

Introduction of the Ester Groups

  • The tert-butyl and ethyl ester groups are introduced via esterification or transesterification reactions using appropriate acid derivatives or alkyl halides.
  • For example, tert-butyl esters can be formed by reaction with tert-butanol under acidic catalysis or by use of tert-butyl chloroformate.
  • Ethyl esters are commonly introduced via reaction with ethanol or ethyl chloroformate.
  • Protection and deprotection strategies (e.g., Boc protection/deprotection) are used to control reactivity during multi-step synthesis.

Functionalization at the 2-Position with 1-Benzylpyrrolidin-3-yl

  • The 1-benzylpyrrolidin-3-yl substituent is introduced via nucleophilic substitution or reductive amination.
  • Aminolysis of ester intermediates with the corresponding amine (1-benzylpyrrolidin-3-amine) under catalytic conditions (e.g., TBD catalyst) facilitates the formation of the amide or amine-linked side chain.
  • Reductive amination may be employed to install the benzyl group on the pyrrolidine nitrogen after ring formation.
  • The stereochemistry at the pyrrolidine ring is controlled by using chiral starting materials or chiral catalysts.

Reduction and Hydrogenation Steps

  • Partial hydrogenation of the pyrazolo[4,3-c]pyridine ring to the 6,7-dihydro derivative is achieved using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or hydride reducing agents.
  • Careful control of reaction conditions prevents over-reduction or ring opening.

Representative Preparation Procedure Summary

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Mixed-Claisen Condensation β-Ketoester + hydrazine hydrate in EtOH, 20°C, 12 h Pyrazolo[4,3-c]pyridine core One-pot process without isolating intermediate
2 Esterification tert-Butanol or ethyl alcohol with acid chloride catalyst tert-Butyl and ethyl esters Protecting groups used as needed
3 Aminolysis TBD-catalyzed reaction with 1-benzylpyrrolidin-3-amine Amine-substituted intermediate Regioselective substitution at C-2
4 Boc-Deprotection Acidic conditions (e.g., HCl in MeOH) Free amine for further reaction Facilitates reductive amination
5 Reductive Amination Reducing agents (e.g., NaBH3CN) with benzyl aldehyde Benzylated pyrrolidine moiety Controls N-substitution on pyrrolidine
6 Partial Hydrogenation Pd/C catalyst, H2 atmosphere 6,7-Dihydro pyrazolo derivative Avoids over-reduction

Detailed Research Findings and Data

  • A study published in the Journal of Medicinal Chemistry (2019) demonstrated the synthesis of pyrazolo[4,3-c]pyridine derivatives via a one-pot Claisen condensation followed by regioselective N-methylation and aminolysis, yielding regioisomeric products that were separated chromatographically.
  • Aminolysis catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) proved efficient for introducing amine substituents at the ester positions, with yields typically above 70%.
  • Boc-deprotection under mild acidic conditions (HCl in methanol at 0°C to room temperature) afforded free amines without decomposition.
  • Reductive amination using sodium cyanoborohydride (NaBH3CN) allowed selective benzylation of the pyrrolidine nitrogen.
  • Partial hydrogenation was optimized to maintain the integrity of the pyrazolo ring while saturating the 6,7-positions, using Pd/C catalyst under 1 atm H2 for 12 hours.
  • LC-MS and NMR characterization confirmed the structure and purity of intermediates and final products.

Notes on Optimization and Scale-Up

  • Reaction times and temperatures are critical for regioselectivity and yield.
  • Use of anhydrous solvents and inert atmosphere (nitrogen or argon) minimizes side reactions.
  • Purification by column chromatography or preparative HPLC is necessary to separate regioisomers.
  • Scale-up requires careful control of exothermic steps, especially during hydrazine reactions and hydrogenations.
  • Safety protocols for handling hydrazine and hydrogen gas must be strictly followed.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Characterization Techniques
1 Pyrazolo[4,3-c]pyridine core β-Ketoester + hydrazine hydrate, EtOH, 20°C, 12h 85-90 LC-MS, NMR
2 Esterified intermediate tert-Butanol, ethyl alcohol, acid catalyst 80-88 LC-MS, IR
3 Aminolysis product (amine-substituted) TBD catalyst, 1-benzylpyrrolidin-3-amine 70-75 LC-MS, NMR
4 Boc-deprotected amine HCl/MeOH, 0-20°C 90-95 NMR, MS
5 Reductive amination product (benzylated amine) NaBH3CN, benzyl aldehyde 75-80 LC-MS, NMR
6 6,7-Dihydro final compound Pd/C, H2, room temp, 12h 85-90 NMR, LC-MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

The compound has potential applications in biological research due to its structural features. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]pyridine derivatives exhibit significant structural diversity, with variations in substituents directly impacting their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Core Structure Key Substituents Bioactivity Synthetic Method
5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate Pyrazolo[4,3-c]pyridine 2-(1-benzylpyrrolidin-3-yl), 3-ethyl, 5-tert-butyl Hypothesized anti-inflammatory, enzyme inhibition (based on structural analogs) Likely POCl3-mediated cyclization
5-tert-butyl 3-ethyl 1-isopropyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate Pyrazolo[4,3-c]pyridine 1-isopropyl, 3-ethyl, 5-tert-butyl Not explicitly reported; inferred stability from ester groups POCl3 reflux with N,N-dimethylaniline
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 3-phenethyl Structural confirmation via spectroscopy; bioactivity unreported One-pot two-step reaction
5-Benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-hexahydro-2H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine 5-benzyl, 7-(2-chlorobenzylidene), 3-(2-chlorophenyl) Tested for anti-inflammatory activity Unspecified; structural novelty emphasized
3-Benzofuran-2-yl-5-(4-dimethylamino-naphthalene-1-yl)-4,5-dihydro-pyrazole-1-carboxylate-(4-chloro-phenyl)-amide Pyrazole Benzofuran, dimethylamino-naphthalene, 4-chlorophenyl Tyrosinase inhibition (IC50 = 5.13 µM) Not detailed

Key Observations

Core Structure Influence: Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound and ) share a fused bicyclic core, which may enhance rigidity and binding affinity compared to simpler pyrazoles (e.g., ) or imidazo-pyridines (e.g., ).

Substituent-Driven Bioactivity: The benzylpyrrolidinyl group in the target compound may mimic endogenous ligands in enzyme-binding pockets, similar to the tyrosinase inhibition observed in pyrazole derivatives . Chlorinated aromatic substituents (e.g., in ) are associated with enhanced anti-inflammatory activity, suggesting that the target compound’s benzyl group could be optimized for similar effects.

Synthetic Challenges :

  • POCl3-mediated cyclization is a common method for pyrazolo[4,3-c]pyridine synthesis , but the introduction of bulky groups (e.g., tert-butyl) may require modified reaction conditions to avoid steric hindrance.
  • Tetrahydroimidazo[1,2-a]pyridine derivatives employ one-pot reactions, highlighting divergent synthetic strategies for related heterocycles.

Anti-inflammatory activity, as seen in , remains to be validated experimentally.

Biological Activity

5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a complex organic compound classified as a pyrazolo-pyridine derivative. Its molecular formula is C25H34N4O4, with a molecular weight of approximately 454.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily attributed to its structural features that facilitate interactions with various biological targets.

Structural Features and Synthesis

The compound features a pyrazolo[4,3-c]pyridine core fused with a pyrrolidine ring and substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. This process may involve catalysts and specific temperature and pressure conditions to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic applications.
  • Receptor Binding : Its structural features imply potential interactions with various receptors, potentially leading to modulation of their activity.
  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to specific biological effects relevant to therapeutic applications. Further research is needed to elucidate the precise pathways and molecular interactions involved.

Comparative Analysis

To better understand the uniqueness of this compound relative to other similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylateContains an amino group and dinitrophenyl moietyPotential for different biological activity due to nitro groups
Tert-butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamateFeatures a pyrazole ring with carbamate functionalityDifferent reactivity due to carbamate structure
Tert-butyl (5-chloropyridin-2-yl)carbamateIncorporates a chlorinated pyridine ringDifferent electronic properties due to chlorine substitution

The distinct combination of substituents in this compound may confer unique biological activities compared to these structurally similar compounds.

Case Studies and Research Findings

Recent literature highlights the broad spectrum of biological activities exhibited by pyrazole derivatives. Notable findings include:

  • Antimalarial Activity : A study indicated that certain pyrazole derivatives exhibit potent inhibition against Plasmodium falciparum protein kinases, suggesting potential for antimalarial drug development.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.